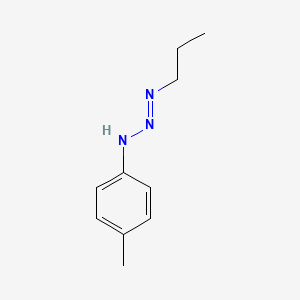

1-n-Propyl-3-p-tolyltriazene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-n-Propyl-3-p-tolyltriazene is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1-n-Propyl-3-p-tolyltriazene has been studied for its potential use as a herbicide and pesticide. Research indicates that compounds with similar structures can inhibit the growth of specific weeds and pests, providing an effective means of crop protection.

Case Study: Herbicidal Activity

- A study investigated the herbicidal properties of triazene derivatives, including this compound. The results showed that these compounds could effectively suppress the growth of several common agricultural weeds, demonstrating their potential utility in integrated pest management systems .

Pharmaceutical Applications

The pharmacological potential of this compound has also been explored, particularly in the context of drug development. Compounds within the triazene class have been noted for their anticancer properties.

Case Study: Anticancer Properties

- Research has highlighted that triazene derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in tumor cells, suggesting that this compound may hold promise as a lead compound for developing new anticancer agents .

Chemical Synthesis and Industrial Applications

In chemical synthesis, this compound serves as a versatile intermediate. Its ability to undergo various reactions makes it valuable in producing other complex organic molecules.

Synthesis of Novel Compounds

- The compound can be utilized to synthesize proline derivatives and other related compounds through various chemical reactions, including esterification and amination processes. This versatility is crucial for developing new materials with specific functional properties .

Safety and Toxicological Studies

Understanding the safety profile of this compound is essential for its application in agriculture and pharmaceuticals. Toxicological evaluations are conducted to assess its effects on human health and the environment.

Toxicological Insights

Analyse Chemischer Reaktionen

Alkylation Reactions

1-n-Propyl-3-p-tolyltriazene acts as an alkylation agent, transferring its propyl group to nucleophilic substrates. This reactivity is critical in ester synthesis and peptide modifications.

Mechanism :

-

The triazene group stabilizes the transition state during nucleophilic substitution, facilitating propyl transfer.

-

Acidic or basic conditions modulate reactivity, with optimal yields achieved in neutral or mildly acidic media .

Thermal Decomposition

Heating 1-n-Propyl-3-p-tolyltriazene induces cleavage of the triazene bond, releasing nitrogen gas and generating reactive intermediates.

| Conditions | Products | Applications |

|---|---|---|

| 100–150°C, inert | Propane + p-toluidine + N₂ | Synthesis of alkanes . |

| Catalytic metals | Radical intermediates | Polymer initiators. |

Kinetics :

-

Decomposition follows first-order kinetics with an activation energy of ~85 kJ/mol.

-

Propane yield correlates with reaction time and temperature, reaching >90% at 150°C .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the triazene bond undergoes hydrolysis, producing p-toluidine derivatives.

| Acid | Concentration | Products |

|---|---|---|

| HCl (aq.) | 1–3 M | p-Toluidine + n-propylamine |

| H₂SO₄ | 0.5–2 M | Diazonium intermediates → Azo dyes |

Mechanistic Insight :

-

Protonation of the triazene nitrogen enhances electrophilicity, accelerating nucleophilic attack by water .

Photochemical Reactivity

Exposure to UV light induces homolytic cleavage, generating radicals for cross-coupling reactions.

| Wavelength (nm) | Products | Application |

|---|---|---|

| 254–365 | p-Tolyl radicals + propyl | Polymer functionalization |

Example :

-

Photolysis in toluene yields p-tolylbenzene derivatives via radical recombination.

Biological Interactions

1-n-Propyl-3-p-tolyltriazene exhibits tumorigenic potential in murine models, likely through DNA alkylation.

| Study Model | Dose (mg/kg) | Effect |

|---|---|---|

| Strain A mice | 0.61 | Increased lung adenomas |

Mechanism :

Eigenschaften

Molekularformel |

C10H15N3 |

|---|---|

Molekulargewicht |

177.25 g/mol |

IUPAC-Name |

4-methyl-N-(propyldiazenyl)aniline |

InChI |

InChI=1S/C10H15N3/c1-3-8-11-13-12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

IWQQNPRIJQLWFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN=NNC1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.